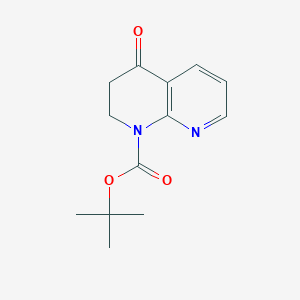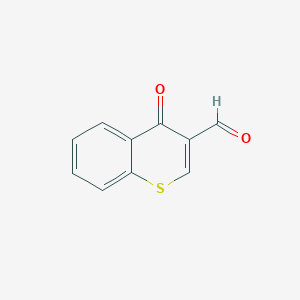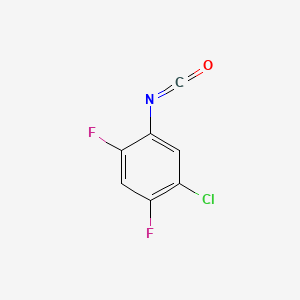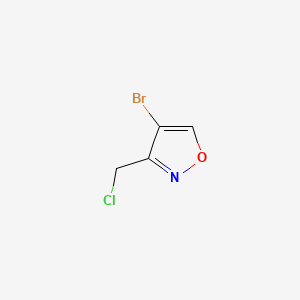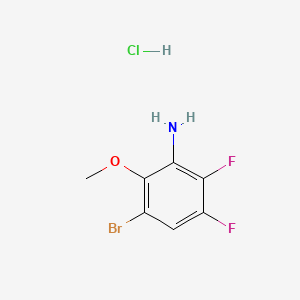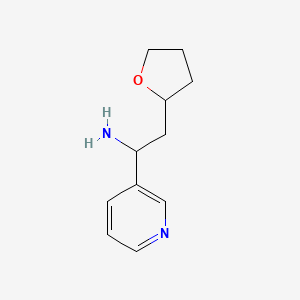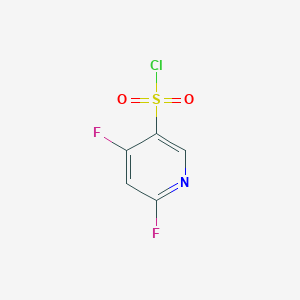
tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropyl chain, and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by the bromopropyl moiety.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through esterification reactions involving tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl chain, leading to the formation of brominated alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidine ring or the bromopropyl chain, resulting in the formation of amines or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromopropyl chain is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Brominated alcohols, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Azides, thiols, ethers.
Applications De Recherche Scientifique
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromopropyl chain can participate in covalent bonding with nucleophilic sites, while the oxazolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition, receptor modulation, and DNA/RNA binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-bromopropanoate: Shares the tert-butyl and bromopropyl groups but lacks the oxazolidine ring.
Tert-butyl carbamate: Contains the tert-butyl group and a carbamate moiety but does not have the bromopropyl chain or oxazolidine ring.
3-(tert-Butoxycarbonylamino)propyl Bromide: Features the tert-butyl and bromopropyl groups along with a carbamate linkage.
Uniqueness
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H24BrNO3 |
|---|---|
Poids moléculaire |
322.24 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H24BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Clé InChI |
IZGSEIGGEWDALD-JTQLQIEISA-N |
SMILES isomérique |
CC1(N([C@H](CO1)CCCBr)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(CO1)CCCBr)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


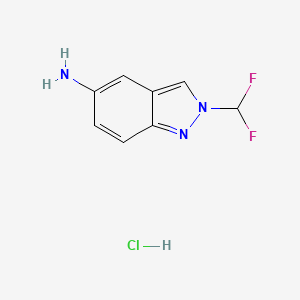
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
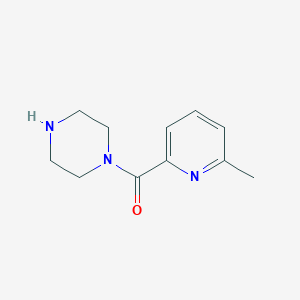

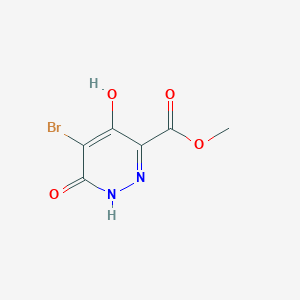

![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
